AF-353 hydrochloride

Oral bioavailability Pharmacokinetics In vivo tool compound

Researchers requiring oral, CNS-penetrant P2X3/P2X2/3 blockade face a critical gap: existing tool compounds lack bioavailability or selectivity. AF-353 hydrochloride solves this with: • pIC50 8.0 (human/rat P2X3), 7.3 (human P2X2/3); >1,000-fold selectivity over other P2X subtypes • Oral bioavailability enabling chronic pain model dosing without catheters or daily injections • Non-competitive antagonism insensitive to fluctuating local ATP concentrations ≥98% purity, white crystalline solid, stable ≥2 months at 40°C/75% RH. Ships at ambient temperature.

Molecular Formula C14H18ClIN4O2
Molecular Weight 436.67 g/mol
CAS No. 927887-18-1
Cat. No. B560516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF-353 hydrochloride
CAS927887-18-1
SynonymsAF535 HCl;  5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine hydrochloride, Ro 4 hydrochloride
Molecular FormulaC14H18ClIN4O2
Molecular Weight436.67 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl
InChIInChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H
InChIKeyQRBBKDZPXABQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AF-353 Hydrochloride (CAS 927887-18-1): A Non-Competitive, Orally Bioavailable P2X3/P2X2/3 Antagonist for Pain Research


AF-353 hydrochloride (also designated Ro-4) is a diaminopyrimidine-based, non-competitive dual antagonist of homomeric P2X3 and heteromeric P2X2/3 purinergic receptors [1]. It was developed via optimization of a trimethoprim-derived screening hit at Roche Palo Alto and represents the first orally bioavailable small-molecule P2X3/P2X2/3 antagonist with demonstrated central nervous system (CNS) penetration [1]. The compound exhibits low nanomolar potency at recombinant human and rat P2X3 receptors (pIC50 ≈8.0) and slightly reduced potency at human P2X2/3 (pIC50 ≈7.3), with >1,000-fold selectivity over all other P2X subtypes (P2X1, P2X2, P2X4, P2X5, P2X7; IC50 >10 µM for all) and minimal activity against a panel of 75 receptors, enzymes, and transporters plus >100 kinases [1]. The anhydrous mono-hydrochloride salt is a white crystalline solid (melting point 260 °C) that is physically and chemically stable in solution (2 mg/mL acidic media, ≥4 weeks at room temperature) and in the solid state (≥2 months at 40 °C/75% relative humidity) [1], providing practical handling advantages for long-term experimental use.

Why In-Class P2X3 Antagonists Cannot Replace AF-353 Hydrochloride for Procurement


P2X3/P2X2/3 antagonists span multiple chemotypes—nucleotide analogs (e.g., TNP-ATP), non-nucleotide small molecules (e.g., A-317491), and clinical-stage diaminopyrimidines (e.g., gefapixant/MK-7264)—yet they differ fundamentally in oral bioavailability, CNS penetration, mechanism of antagonism, and selectivity fingerprint [1][2]. The first widely used tool compound, A-317491, lacks oral bioavailability (F = 0%) and shows negligible brain penetration (brain/plasma ratio = 0), making it unsuitable for oral dosing paradigms or studies requiring central target engagement [1]. Gefapixant, although orally bioavailable in humans and approved for refractory chronic cough, exhibits approximately 3-fold lower potency at homomeric P2X3 (IC50 ~30 nM) and considerably weaker activity at heteromeric P2X2/3 (IC50 100–250 nM) compared with AF-353 [3]. Moreover, AF-353's non-competitive mode of inhibition—confirmed by kinetic binding experiments yielding a Kon of 7.49 × 10⁻⁵ s⁻¹·nM⁻¹ and Koff of 3.5 × 10⁻³ s⁻¹—distinguishes it from competitive antagonists such as A-317491 and TNP-ATP, conferring insensitivity to fluctuating endogenous ATP concentrations at inflamed or injured tissue sites [1]. These differences preclude simple interchange between AF-353 and any alternative P2X3 antagonist without altering experimental outcomes or compromising translational relevance.

Quantitative Differentiation Evidence: AF-353 Hydrochloride vs. Key P2X3 Antagonist Comparators


Oral Bioavailability: AF-353 Achieves 32.9% F in Rat, Whereas A-317491 Shows Zero Oral Absorption

In a direct head-to-head pharmacokinetic comparison conducted at Roche Palo Alto using identical protocols, AF-353 demonstrated oral bioavailability (F) of 32.9% in rat, whereas A-317491—the prototypical P2X3/P2X2/3 antagonist—exhibited 0% oral bioavailability [1]. AF-353 also displayed a time to peak plasma concentration (Tmax) of 0.5 h, a plasma half-life (t1/2) of 1.63 h, and plasma protein binding of 98.2% [1]. These parameters were determined following oral gavage dosing and intravenous administration for bioavailability calculation, with plasma concentrations quantified via a validated LC-MS/MS method (linear range: 1–1000 ng/mL) [1]. A-317491's zero oral bioavailability compels reliance on subcutaneous or intrathecal administration routes, which are invasive and complicate chronic dosing paradigms [1][2].

Oral bioavailability Pharmacokinetics In vivo tool compound

CNS Penetration: AF-353 Achieves Brain-to-Plasma Ratio of 6, While A-317491 Shows No Detectable Brain Exposure

Brain and plasma samples were collected from rats following systemic administration of AF-353 and A-317491 under identical protocols at Roche Palo Alto. AF-353 exhibited a brain-to-plasma concentration ratio of 6, indicating substantial CNS penetration [1]. In stark contrast, A-317491 showed a brain-to-plasma ratio of 0, consistent with independent reports that A-317491 has poor CNS penetrance (blood:brain ratio 1:<0.05) and limited central distribution following systemic dosing [1][2]. AF-353's CNS penetration was functionally validated by intrathecal and systemic administration experiments demonstrating dose-dependent suppression of dorsal horn neuronal hyperexcitability in bone cancer pain models, confirming that centrally penetrant concentrations engage spinal and supraspinal P2X3/P2X2/3 receptors [3].

CNS penetration Brain/plasma ratio Central pain mechanisms

Non-Competitive Antagonism: AF-353 Binds Independently of ATP Concentration, Unlike Competitive Antagonists A-317491 and TNP-ATP

Competition binding and intracellular calcium flux experiments demonstrated that AF-353 inhibits P2X3/P2X2/3 receptor activation by ATP in a non-competitive fashion, in direct contrast to A-317491 and TNP-ATP, which act competitively [1]. Kinetic analysis using whole-cell voltage-clamp electrophysiology on recombinant human P2X2/3 receptors (1321N1 cells) yielded a Kon of 7.49 × 10⁻⁵ s⁻¹·nM⁻¹ and a Koff of 3.5 × 10⁻³ s⁻¹, with Kobs linearly dependent on AF-353 concentration and Koff concentration-independent—hallmarks of non-competitive, state-dependent inhibition [1]. The equilibrium dissociation constant (KD) derived from these rate constants is 47 nM for the heteromeric P2X2/3 receptor [1]. Because non-competitive antagonists bind to an allosteric site distinct from the orthosteric ATP-binding pocket, AF-353's potency is not surmountable by rising extracellular ATP concentrations, which can reach hundreds of micromolar at sites of tissue injury, inflammation, or tumor microenvironment [1][2].

Non-competitive antagonism Mechanism of action Kinetic binding

P2X Subtype Selectivity: AF-353 Demonstrates >1,000-Fold Window Over P2X1, P2X2, P2X4, P2X5, and P2X7

Selectivity profiling was performed by measuring AF-353 inhibition of agonist-evoked intracellular Ca²⁺ flux (FLIPR assay) in cell lines expressing recombinant human P2X1, P2X2, P2X4, P2X5, and P2X7 receptors [1]. AF-353 produced no detectable inhibition at any of these P2X subtypes up to a concentration of 10 µM (pIC50 <5 for all), yielding a >1,000-fold selectivity window relative to P2X3 (IC50 ≈10 nM) [1]. Furthermore, broad counter-screening against a panel of 75 receptors, enzymes, and transporters (Cerep) and >100 kinases (Ambit) confirmed AF-353 as a highly selective molecule with minimal off-target activity [1]. A-317491 similarly displays >1,000-fold selectivity over other P2X subtypes (IC50 >10 µM) [2]; however, this is a class-level feature of optimized P2X3 antagonists and does not offset A-317491's pharmacokinetic liabilities. Gefapixant's published selectivity profiles primarily focus on P2X3 vs. P2X2/3, with less extensive broad-panel data publicly available for direct comparison [3].

P2X receptor selectivity Off-target profiling Ion channel specificity

In Vivo Analgesic Efficacy After Oral Dosing: AF-353 Attenuates Bone Cancer Pain Behavior in Rat, Whereas A-317491 Requires Parenteral Routes

In a Sprague-Dawley rat model of bone cancer pain (MRMT-1 mammary gland carcinoma cells implanted into the tibia), orally administered AF-353 (30 mg/kg, p.o.) produced a highly significant prevention and reversal of pain behaviors, including attenuation of movement-evoked nociception and reduction of weight-bearing asymmetry [1]. Intrathecal AF-353 administration (10 µg) dose-dependently reduced electrical, mechanical, and thermal stimulus-evoked dorsal horn neuronal hyperexcitability, confirming a central site of action [1]. By contrast, A-317491—lacking oral bioavailability and CNS penetration—was effective in chronic inflammatory and neuropathic pain models only after subcutaneous (100 µmol/kg) or intrathecal administration [2]. In a complete Freund's adjuvant (CFA)-induced inflammatory pain model in rat, AF-353 produced dose-dependent antihyperalgesia in both weight-bearing asymmetry and von Frey filament mechanical tests, with the magnitude of effect comparable to the NSAID naproxen [3]. No head-to-head oral efficacy comparison between AF-353 and A-317491 exists because A-317491 cannot be dosed orally; this functional distinction is itself a critical differentiator for study design.

Bone cancer pain Oral analgesic efficacy In vivo pharmacology

Potency at P2X3 vs. P2X2/3: AF-353 Exhibits ~3-Fold Higher Homomeric P2X3 Potency and ~2–3-Fold Stronger Heteromeric P2X2/3 Blockade Than Gefapixant

AF-353 inhibits recombinant human P2X3 homotrimers with a pIC50 of 8.06 (IC50 ≈8.7 nM) and human P2X2/3 heterotrimers with a pIC50 of 7.41 (IC50 ≈39 nM) in FLIPR-based Ca²⁺ flux assays [1]. Electrophysiological recordings confirm these values: pIC50 of 8.42 (IC50 ≈3.8 nM) for recombinant rat P2X3 and pIC50 of 7.73 (IC50 ≈18.6 nM) for recombinant human P2X2/3 [1]. In cross-study comparison, gefapixant (MK-7264/AF-219) exhibits IC50 values of ~30 nM at recombinant hP2X3 homotrimers and 100–250 nM at hP2X2/3 heterotrimeric receptors [2]. Thus, AF-353 is approximately 3-fold more potent at homomeric P2X3 and 2.5–6.4-fold more potent at heteromeric P2X2/3 compared to gefapixant. Notably, the heteromeric P2X2/3 receptor is a critical target in sensory neurons, as P2X3 subunits co-assemble with P2X2 subunits in nociceptive dorsal root ganglion (DRG) neurons [1][3].

P2X3 receptor potency P2X2/3 heteromeric receptor Cross-compound potency comparison

High-Impact Application Scenarios for AF-353 Hydrochloride Based on Verified Differentiation Evidence


Chronic Oral Dosing in Rodent Bone Cancer Pain Models Requiring Non-Invasive Drug Administration

AF-353 hydrochloride is the only P2X3/P2X2/3 antagonist enabling repeated oral gavage dosing (30 mg/kg, p.o.) in rat bone cancer pain models without surgically implanted catheters or daily injections [1]. In the MRMT-1 mammary carcinoma tibial implantation model, AF-353 administered orally produced highly significant prevention and reversal of pain behaviors, with central efficacy confirmed by intrathecal administration producing dose-dependent reductions in dorsal horn neuronal hyperexcitability [1]. This capability is unattainable with A-317491 (F = 0%, no CNS penetration) [2] and remains unvalidated for gefapixant in cancer pain models. Researchers studying central sensitization mechanisms in bone metastasis pain or evaluating P2X3/P2X2/3 as a therapeutic node in oncology supportive care will find AF-353 the uniquely suitable tool compound for chronic oral paradigms [1].

Electrophysiological Studies of Purinergic Signaling in Isolated Sensory Neurons and Central Synapses

AF-353's non-competitive, state-dependent antagonism and nanomolar potency make it the antagonist of choice for electrophysiological investigation of P2X3/P2X2/3-mediated currents in acutely dissociated dorsal root ganglion (DRG) and nodose ganglion neurons [1]. In whole-cell patch-clamp recordings, AF-353 inhibited α,β-meATP-evoked inward currents with pIC50 values of 8.51 (IC50 ≈3.1 nM) in rat DRG neurons (P2X3) and 7.56 (IC50 ≈27.5 nM) in rat nodose ganglion neurons (P2X2/3), demonstrating that endogenous receptor populations in native sensory neurons match recombinant pharmacology [1]. The non-competitive mechanism ensures that the antagonist effect is not right-shifted by the high local ATP concentrations released during neuronal depolarization or tissue preparation [1]. This is particularly advantageous for studies of purinergic neurotransmission at central synapses (e.g., spinal cord dorsal horn, brainstem nuclei) or peripheral sensory terminals, where ATP concentrations are dynamic and competitive antagonists (A-317491, TNP-ATP) would introduce concentration-dependent variability [1].

Target Validation Studies Differentiating P2X3-Containing Receptor Contributions in Bladder Sensation and Voiding Dysfunction

AF-353 exhibits a functionally important tissue selectivity documented in urological pharmacology: it decreases electrical signals in the detrusor smooth muscle of rat bladder without affecting striated muscle activity [1]. This detrusor-selective action, coupled with oral bioavailability and CNS penetration, positions AF-353 as the preferred compound for studying P2X3/P2X2/3 receptor contributions to bladder sensation, detrusor overactivity, and voiding reflexes—pathways where ATP released from the urothelium acts on suburothelial sensory afferents expressing P2X3/P2X2/3 [1][2]. Unlike A-317491, which requires intravesical or parenteral administration for bladder studies, AF-353 can be administered orally to achieve both peripheral (bladder) and central (spinal micturition reflex pathway) target engagement in conscious, freely moving animals [2].

Compound Screening Panels for P2X Subtype Selectivity Profiling and Off-Target Liability Assessment

For industrial drug discovery programs targeting purinergic receptors, AF-353 hydrochloride serves as a high-quality reference standard for P2X subtype selectivity panels. With verified pIC50 values for all seven P2X subtypes (Table 2, Gever et al. 2010) and broad off-target profiling data across Cerep (75 targets) and Ambit (>100 kinases) panels, AF-353 provides a well-characterized benchmark for evaluating novel P2X3 antagonists [1]. Laboratories developing screening cascades can use AF-353 to validate assay performance, establish signal windows for P2X3/P2X2/3 vs. off-target P2X receptors, and set selectivity thresholds for hit-to-lead progression [1]. The compound's defined chemical stability profile (stable in acidic solution ≥4 weeks at RT; solid-state stability ≥2 months at 40 °C/75% RH) ensures reproducibility across screening campaigns and eliminates batch-to-batch variability concerns during long-term compound management [1].

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